Manganese(III) porphyrin

Description

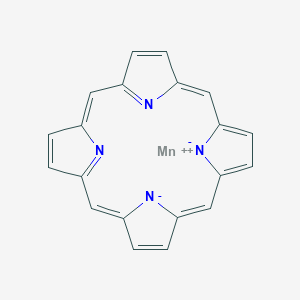

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15213-43-1 |

|---|---|

Molecular Formula |

C20H12MnN4 |

Molecular Weight |

363.3 g/mol |

IUPAC Name |

manganese(2+);porphyrin-22,23-diide |

InChI |

InChI=1S/C20H12N4.Mn/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12H;/q-2;+2 |

InChI Key |

SHGAIWMPHRJNOD-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC3=CC=C([N-]3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1[N-]2.[Mn+2] |

Canonical SMILES |

C1=CC2=CC3=CC=C([N-]3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1[N-]2.[Mn+2] |

Synonyms |

manganese(III) porphyrin |

Origin of Product |

United States |

Synthetic Methodologies for Manganese Iii Porphyrins

General Synthetic Routes

The foundational step in preparing manganese(III) porphyrins is the complexation of a porphyrin free base with a manganese salt. This process is followed by rigorous purification to ensure the isolation of the desired metalloporphyrin.

Metallation of Porphyrin Free Bases

The insertion of manganese into the core of a porphyrin free base, or metallation, is the principal method for synthesizing manganese(III) porphyrins. nih.gov This reaction typically involves treating the porphyrin ligand with an excess of a manganese(II) salt, such as manganese(II) chloride (MnCl₂) or manganese(II) acetate (B1210297). nih.govrsc.org The reaction is generally carried out in a high-boiling point solvent, with N,N-dimethylformamide (DMF) being a common choice, often in the presence of a base like pyridine (B92270). mdpi.com Alternative solvent systems include a mixture of chloroform (B151607) and methanol (B129727), sometimes with the addition of a base like 2,6-lutidine to facilitate the reaction. nih.govnih.gov

The progress of the metallation is conveniently monitored using UV-Vis spectroscopy. rsc.orgmdpi.com A successful reaction is indicated by the disappearance of the four characteristic Q-bands of the free base porphyrin and a significant bathochromic (red) shift of the intense Soret band. nih.govmdpi.com For instance, upon manganese insertion, the Soret band may shift from around 420 nm to approximately 460-480 nm. nih.govnih.gov This spectral change confirms the coordination of the manganese ion within the porphyrin macrocycle. rsc.org The manganese is typically introduced in the +2 oxidation state and is subsequently oxidized to the more stable +3 state, often by atmospheric oxygen during the reaction or workup. acs.org

| Porphyrin Precursor | Manganese Salt | Solvent/Base | Conditions | Reference |

|---|---|---|---|---|

| meso-Tetrabenzoylporphyrin | MnCl₂ (16 equiv.) | CHCl₃/MeOH (2:1) / 2,6-lutidine | 50 °C, 36 h | nih.gov |

| 5,10,15,20-tetra(3-hydroxyphenyl)porphyrin | Mn(II) salt (20 equiv.) | Methanol or Ethanol | Not specified | nih.gov |

| Porphyrins with 3,5-dichloropyridyl units | MnCl₂·4H₂O (10 equiv.) | DMF / Pyridine | 153 °C | mdpi.com |

| Unsymmetrical A₂B₂ and A₃B porphyrins | Manganese(II) acetate | Not specified | Not specified | rsc.org |

| 5,15-bis-phenyl-TCHP | MnCl₂ | CHCl₃/MeOH / 2,6-lutidine | Aerobic conditions | nih.gov |

Purification and Isolation Techniques

Following metallation, the crude reaction mixture contains the desired manganese(III) porphyrin, unreacted starting materials, and excess manganese salts. The purification strategy depends heavily on the solubility and properties of the target compound.

Column chromatography is a widely employed technique for purifying neutral and lipophilic manganese porphyrins. nih.govrsc.org The stationary phase is typically silica (B1680970) gel or neutral alumina. rsc.orgnih.gov Elution is performed with a solvent system tailored to the polarity of the porphyrin, such as mixtures of dichloromethane (B109758) and methanol or dichloromethane and hexane. mdpi.comnih.gov

For water-soluble cationic or anionic porphyrins, different methods are required. Purification can be achieved through techniques like reversed-phase high-performance liquid chromatography (HPLC). acs.org A critical aspect of purifying these compounds is the removal of residual, uncomplexed Mn²⁺ ions, as they can interfere with subsequent biological or catalytic studies. nih.gov Methods to remove these ions include extensive washing, double precipitation, and ultrafiltration. nih.gov A specialized hydrometallurgical approach involves the liquid-liquid extraction of residual Mn²⁺ using an extractant like bis(2-ethylhexyl)hydrogenphosphate (D2EHPA) in kerosene. nih.gov

Ligand Functionalization and Derivatization Strategies

The versatility of manganese porphyrins stems from the ability to modify the peripheral structure of the porphyrin ligand. These modifications, which are performed on the free-base porphyrin before metallation, allow for the fine-tuning of properties such as redox potential, solubility, and steric hindrance.

Meso-Substituted Porphyrins

Substitution at the four meso positions (5, 10, 15, 20) of the porphyrin ring is the most common derivatization strategy. The synthesis of these ligands often utilizes methods like the Lindsey condensation, which involves the acid-catalyzed reaction of a dipyrromethane with an appropriately substituted aldehyde, followed by oxidation with an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govrsc.org This can produce porphyrins with various symmetries, including A₄, A₃B, and trans-A₂B₂ architectures, depending on the precursors used. nih.govrsc.org A simpler, albeit often lower-yielding, approach is the direct condensation of pyrrole (B145914) with a substituted aldehyde. mdpi.comresearchgate.net

The choice of meso-substituent is strategic. Electron-withdrawing groups, such as benzoyl, trifluoromethyl, or pentafluorophenyl, are incorporated to make the manganese center more electron-deficient, thereby tuning its Mn(III)/Mn(II) redox potential to a more positive value. nih.govrsc.org Conversely, lipophilic substituents can be introduced to enhance solubility in nonpolar environments or facilitate passage across lipid membranes. nih.gov

| Meso-Substituent Type | Example Precursor Aldehyde(s) | Resulting Porphyrin Architecture | Purpose of Substitution | Reference |

|---|---|---|---|---|

| Electron-withdrawing | Pentafluorobenzaldehyde and 3,4-dimethoxybenzaldehyde | trans-A₂B₂ and A₃B | Enhance catalytic activity | rsc.org |

| Lipophilic | Hexanal | trans-A₂ | Target lipid membranes | nih.gov |

| Mixed Functionality | 2,6-dichlorobenzaldehyde and 3,5-dichloro-4-pyridinecarboxaldehyde | A₃B | Create robust, asymmetric catalysts | mdpi.com |

| Phenyl | Benzaldehyde | A₄ (Tetraphenylporphyrin) | Basic structural model | nih.gov |

Beta-Pyrrole Substituted Porphyrins

Functionalization can also occur at the eight β-pyrrolic positions of the porphyrin macrocycle. The introduction of substituents at these positions directly modifies the electronic structure of the porphyrin core. One notable example is the synthesis of β-nitro-substituted porphyrins. worldscientific.com This process often involves the nitration of a more stable metalloporphyrin intermediate, such as a copper porphyrin, followed by demetalation with strong acid to yield the free-base nitroporphyrin. worldscientific.com This ligand is then subsequently metallated with a manganese salt. worldscientific.com

The presence of highly electron-withdrawing groups like nitro or halogen atoms at the β-pyrrole positions significantly alters the porphyrin's redox properties, making the macrocycle harder to oxidize and easier to reduce. worldscientific.com However, studies have also indicated that β-halogenation can stabilize the Mn(II) state, which may be unfavorable for catalytic cycles that require the formation of higher-valent manganese-oxo species. mdpi.comsemanticscholar.org

Incorporation of Specific Functional Groups

Halogens: Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into the meso-phenyl rings to create what are known as second-generation catalysts. mdpi.com Substituents like 2,6-dichlorophenyl or pentafluorophenyl provide steric bulk and strong electron-withdrawing effects, which enhance the stability and catalytic activity of the manganese porphyrin. rsc.orgmdpi.comuc.pt The synthesis follows the general routes for meso-substituted porphyrins, using halogenated aldehydes as precursors. rsc.orgmdpi.com These manganese porphyrins have not only been synthesized with halogenated ligands but have also been used as catalysts themselves for C-H bond halogenation reactions. acs.orgnih.gov

Carboxylic Acids: To impart water solubility, carboxylic acid groups are introduced onto the porphyrin periphery. A common example is Mn(III) meso-tetra(4-carboxyphenyl)porphine (B77598) (MnTCPP). mdpi.com The synthesis can proceed by using 4-carboxybenzaldehyde in the initial porphyrin condensation. Alternatively, an ester-protected precursor, such as 5,10,15,20-tetrakis(ethoxycarbonyl)porphyrin, can be synthesized, metallated with manganese, and then hydrolyzed under basic conditions to yield the final water-soluble carboxylic acid derivative. mdpi.com

Pyridyl Units: Cationic, water-soluble manganese porphyrins are often created by incorporating pyridyl groups at the meso-positions, which are subsequently quaternized. nih.govrsc.org For example, 5,10,15,20-tetrakis(N-alkylpyridyl)porphyrins are synthesized by reacting the corresponding pyridylporphyrin free base with an alkylating agent, followed by metallation with a manganese salt. rsc.orgnih.gov The strong electron-withdrawing nature of the N-alkylpyridinium groups dramatically shifts the Mn(III)/Mn(II) redox potential to more positive values, a key feature for certain catalytic activities. nih.govnih.gov

Synthesis of Advanced this compound Architectures

The versatility of the porphyrin macrocycle allows for the design and synthesis of advanced architectures with tailored properties. By moving beyond simple planar structures, researchers have developed methodologies to create non-planar porphyrins, nitrogen-rich analogues, and immobilized systems to enhance catalytic activity, stability, and reusability.

Non-planar Porphyrin Conformations and Distortions

The introduction of controlled distortions to the porphyrin macrocycle is a key strategy for modulating its electronic properties and reactivity. A planar porphyrin can be forced into a non-planar conformation through several synthetic approaches, primarily by introducing steric strain. This can be achieved by placing bulky substituents on the periphery of the macrocycle or through substitution at the core N-atoms. researchgate.netrsc.org This structural deformation plays a critical role in the catalytic functions of certain enzymes and can be mimicked in synthetic systems to enhance performance. researchgate.net

Common synthetic strategies to induce non-planarity include:

Peripheral Crowding: Attaching bulky groups at the meso- or β-pyrrolic positions of the porphyrin forces the macrocycle to buckle and adopt distorted conformations such as saddle, ruffled, or dome shapes. researchgate.net The synthesis of dodecaphenylporphyrin (H2DPP), for example, results in a highly non-planar structure. researchgate.net Subsequent metalation with a manganese salt yields the corresponding Mn(III) complex.

β-Halogenation: Introducing multiple halogen atoms, such as bromine, at the β-pyrrole positions creates significant steric hindrance. A series of β-brominated Mn(III)-tetracarboxyphenylporphyrin catalysts demonstrated that the degree of non-planar distortion, and consequently the catalytic activity, correlates with the number of bromine substituents. rsc.org

Core Substitution: N-alkylation or N-arylation of the pyrrolic nitrogen atoms introduces steric strain within the porphyrin core, leading to significant distortion. researchgate.net

Macrocycle Modification: Synthesizing porphyrins with fused ring systems, such as tetracyclohexenylporphyrins (TCHPs), inherently creates a non-planar framework. nih.gov

The resulting non-planar Mn(III) porphyrins often exhibit unique spectroscopic properties and enhanced catalytic activity compared to their planar counterparts. chalcogen.ro The distortion can make the central metal ion more accessible for substrates and can tune the metal's redox potential. researchgate.netresearchgate.net

| Synthetic Strategy | Example Porphyrin Type | Purpose/Effect | Reference(s) |

| Peripheral Crowding | Dodecaphenylporphyrin (DPP) | Creates a highly distorted macrocycle, enhancing metal incorporation rates. | researchgate.net |

| β-Halogenation | β-brominated Tetracarboxyphenylporphyrin | Induces saddle and ruffled distortions; activity correlates with the number of Br atoms. | rsc.org |

| Fused Ring System | Tetracyclohexenylporphyrin (TCHP) | Creates an inherently non-planar structure with modified lipophilicity. | nih.gov |

Diazaporphyrin Analogues

Diazaporphyrins (DAPs) are synthetic porphyrin analogues in which two nitrogen atoms replace carbon atoms at opposite (e.g., 5,15) meso-positions. researchgate.net This substitution makes the macrocycle significantly more electron-deficient than a standard porphyrin, which in turn alters the electronic properties of the chelated metal center. researchgate.netresearchgate.net The synthesis of Mn(III) diazaporphyrins has been pursued to develop highly active catalysts for challenging oxidation reactions. researchgate.networldscientific.com

The synthesis of these complexes often involves a metal-templated cyclization reaction. researchgate.net Researchers have successfully synthesized chloromanganese(III) 5,15-diazaporphyrins and studied their properties. worldscientific.comnagoya-u.ac.jp The electron-deficient nature of the diazaporphyrin ligand increases the Lewis acidity and oxidative potential of the Mn(III) center. This enhanced reactivity has been harnessed for reactions such as the catalytic fluorination of benzylic C–H bonds, a transformation for which standard manganese porphyrins are less effective. researchgate.networldscientific.com

| Compound Name | Key Structural Feature | Synthetic Application | Reference(s) |

| Chloromanganese(III) 5,15-diazaporphyrins | Two meso-nitrogen atoms | Catalyst for benzylic C-H fluorination. | researchgate.networldscientific.com |

| Iron(III) 5,15-diazaporphyrins | Two meso-nitrogen atoms | Catalyst for the oxidation of sp³ C-H bonds. | researchgate.netresearchgate.net |

Immobilization on Polymeric Supports and Hybrid Materials

To overcome the challenges of catalyst separation and recovery associated with homogeneous catalysis, Mn(III) porphyrins are frequently immobilized onto solid supports. This creates heterogeneous catalysts that are easily recovered and can often be reused for multiple cycles. researchgate.networldscientific.com Methodologies for immobilization can be broadly categorized into attachment to polymeric supports and incorporation into hybrid materials.

Immobilization on Polymeric Supports: The attachment of Mn(III) porphyrins to polymers can be achieved through several linkage types:

Covalent Bonding: Porphyrins featuring reactive functional groups, such as hydroxyl or carboxyl groups, can be covalently linked to a polymer backbone. For instance, Mn(III) complexes of 5,10,15,20-tetrakis(4-hydroxyphenyl) porphyrin have been successfully immobilized on epoxy-functionalized polymeric supports. researchgate.net

Ionic Bonding: Anionic porphyrins, such as Mn(III)-5,10,15,20-Tetrakis(p-sulfonatophenyl)porphyrin, can be immobilized onto polymers containing cationic groups (ion-exchange resins) through strong electrostatic interactions. capes.gov.br

Coordinative Bonding: A polymer containing pendant ligands, such as pyridine, can directly coordinate to the axial position of the manganese center. Anionic Mn(III) porphyrins have been immobilized on crosslinked poly(benzylpicoline-co-styrene) resins through this method. wiley.com

Formation of Hybrid Materials: Hybrid materials involve the combination of Mn(III) porphyrins with inorganic materials, often at the nanoscale.

Silica-Based Materials: Mn(III) porphyrins can be incorporated into silica matrices by impregnation of pre-formed silica gels or by co-condensation during sol-gel synthesis. nih.gov This method encapsulates the porphyrin within the pores of the silica.

Magnetic Nanoparticles: For facile magnetic separation, Mn(III) porphyrins can be anchored to the surface of magnetic nanoparticles (e.g., Fe₃O₄@SiO₂). A common strategy involves functionalizing the silica-coated nanoparticles with a linker molecule, such as imidazole, which then axially coordinates the Mn(III) porphyrin. tandfonline.com

Polyoxometalate (POM) Hybrids: Hybrid materials have been synthesized by linking cationic Mn(III) porphyrins, like tetra(4-N-pyridyl)porphyrinatomanganese(III), to anionic polyoxometalate clusters. inorgchemres.org

These heterogeneous systems have demonstrated high catalytic activity and selectivity in various oxidation reactions, including the epoxidation of alkenes, with the added benefit of enhanced stability and recyclability. researchgate.networldscientific.com

| Support/Material | Mn(III) Porphyrin | Linkage Type | Reference(s) |

| Epoxy-functionalized Polymer | Mn(III) tetrakis(4-hydroxyphenyl) porphyrin | Covalent (Ether) | researchgate.net |

| Poly(benzylpicoline-co-styrene) | Anionic Mn(III) porphyrin | Coordinative | wiley.com |

| Silica Gel | (5,10,15,20-tetraphenyl)porphinato manganese (III) chloride | Impregnation/Encapsulation | nih.gov |

| Magnetic Nanoparticles (Fe₃O₄@SiO₂-Im) | Manganese Porphyrin | Axial Coordination (Imidazole) | tandfonline.com |

| Wells-Dawson Polyoxotungstate | Tetra(4-N-pyridyl)porphyrinatomanganese(III) acetate | Ionic/Coordinative | inorgchemres.org |

Electronic Structure and Redox Chemistry of Manganese Iii Porphyrins

Oxidation States and Redox Potentials

The accessibility of various manganese oxidation states, from Mn(II) to Mn(V), is a hallmark of manganese porphyrin chemistry. These different oxidation states are accessed through electron transfer reactions, the feasibility of which is quantified by their redox potentials.

Mn(III)/Mn(II) Redox Couples

The Mn(III)/Mn(II) redox couple is a fundamental and extensively studied electron transfer process in manganese porphyrins. The reduction of the stable Mn(III) state to the Mn(II) state is a crucial step in many catalytic cycles. researchgate.netnih.gov The redox potential (E₁/₂) for this couple is a key parameter that reflects the ease of this reduction. A more positive E₁/₂ value indicates that the Mn(III) form is more easily reduced. nih.govacs.org The biologically compatible redox potential of many manganese porphyrins, typically in the range of +100 to +400 mV versus the Normal Hydrogen Electrode (NHE), allows them to readily accept and donate electrons, making them effective in various biological and catalytic processes. nih.gov

The redox potential of the Mn(III)/Mn(II) couple is highly sensitive to the electronic environment of the manganese center. For instance, the introduction of electron-withdrawing groups on the porphyrin macrocycle makes the metal center more electron-deficient and thus easier to reduce, leading to a more positive redox potential. nih.govacs.org This principle is a cornerstone in the design of manganese porphyrin-based catalysts and therapeutics. nih.gov

Table 1: Mn(III)/Mn(II) Redox Potentials of Selected Manganese Porphyrins

| Manganese Porphyrin | Redox Potential (E₁/₂) vs. NHE (mV) | Reference |

|---|---|---|

| MnTE-2-PyP⁵⁺ | +228 | nih.gov |

| MnTM-2-PyP⁵⁺ | +220 | nih.gov |

| MnTnHex-2-PyP⁵⁺ | +280 | nih.gov |

| MnTDE-2-ImP⁵⁺ | +310 | nih.gov |

| MnBr₈TM-3-PyP⁴⁺ | +460 | nih.gov |

| [MnIIITCPP]³⁻ | - | conicet.gov.ar |

| [MnIIIBr₈TCPP]³⁻ | +369 (relative shift) | conicet.gov.ar |

Mn(IV)/Mn(III) Redox Couples

The oxidation of Mn(III) porphyrins can lead to the formation of Mn(IV) species. The Mn(IV)/Mn(III) redox couple is pivotal in the catalytic cycles of many oxidation reactions, where a Mn(IV)=O species is often a key intermediate. The redox potential for this couple is generally higher than that of the Mn(III)/Mn(II) couple, reflecting the greater energy required to remove a second electron. For example, the O=Mn(IV)/Mn(III) couple for MnTE-2-PyP⁵⁺ at pH 7 is +517 mV vs. NHE. researchgate.net

The generation of Mn(IV) porphyrins can be achieved through the one-electron oxidation of the corresponding Mn(III) complexes. researchgate.net In some systems, Mn(IV) species have been shown to be stable and can be characterized spectroscopically. researchgate.net The reactivity of these Mn(IV) complexes is an active area of research, particularly their role in oxygen atom transfer and hydrogen atom abstraction reactions.

Table 2: Mn(IV)/Mn(III) Redox Potentials of Selected Manganese Porphyrins

| Manganese Porphyrin | Redox Potential (E₁/₂) vs. NHE (mV) | pH | Reference |

|---|---|---|---|

| MnTE-2-PyP⁵⁺ | +517 | 7 | researchgate.net |

| MnTM-2-PyP⁵⁺ | (identical to ortho analog) | 11 | researchgate.net |

| MnTnHex-2-PyP⁵⁺ | (identical to ortho analog) | 11 | researchgate.net |

| MnTDE-2-ImP⁵⁺ | (identical to ortho analog) | 11 | researchgate.net |

| MnTCPP | +898 | 7.4 | researchgate.net |

| MnTSPP | +889 | 7.4 | researchgate.net |

| MnTMPyP | +830 | 7.4 | researchgate.net |

Higher Oxidation States: Manganese(V)-Oxo Porphyrins and Their Formation

Further oxidation leads to the formation of highly reactive high-valent manganese-oxo species, most notably manganese(V)-oxo porphyrins ([(Porp)MnV=O]⁺). researchgate.netacs.orgnih.gov These species are often implicated as the primary oxidizing agents in a variety of catalytic oxidation reactions. researchgate.netacs.orgnih.gov

The formation of manganese(V)-oxo porphyrins is typically achieved by reacting Mn(III) porphyrin complexes with strong terminal oxidants such as m-chloroperbenzoic acid (m-CPBA), iodosylarenes, or hydrogen peroxide (H₂O₂). acs.orgnih.gov The reaction is often carried out in organic solvents and, crucially, in the presence of a base. acs.orgnih.gov The presence of a base is critical for the stability of the resulting Mn(V)-oxo species; in its absence, the less reactive Mn(IV)=O species is often generated instead. researchgate.netacs.orgnih.gov The stability of these intermediates is also dependent on the electronic nature of the porphyrin ligand, with electron-deficient porphyrins forming more stable Mn(V)-oxo complexes. researchgate.netnih.gov

These transient species have been characterized using a variety of spectroscopic techniques, including UV-vis, EPR, ¹H and ¹⁹F NMR, and resonance Raman spectroscopy. acs.orgnih.gov Spectroscopic data indicate that manganese(V)-oxo porphyrins are typically diamagnetic low-spin (S=0) species. researchgate.netacs.orgnih.gov

Influence of Ligand Environment on Redox Properties

The electronic properties and, consequently, the redox potentials of manganese porphyrins are profoundly influenced by the ligand environment, which includes both the axial ligands coordinated to the manganese center and the peripheral substituents on the porphyrin macrocycle.

Effect of Axial Ligands on Electron Transfer

Axial ligands, which bind to the manganese ion perpendicular to the porphyrin plane, play a significant role in modulating the redox properties of the complex. The nature of the axial ligand can influence the geometry and electronic structure of the porphyrin, thereby affecting the ease of electron transfer. researchgate.netnih.gov

For instance, the coordination of nitrogenous bases like primary amines can induce a change in the geometry of the complex, which in turn alters its redox behavior. researchgate.net The addition of ethylamine (B1201723) to a Mn(III) meso-porphyrin can cause a transformation from an octahedral to a square pyramidal geometry, facilitating the reduction of Mn(III) to Mn(II). researchgate.netasianpubs.org The binding of axial ligands can also lead to changes in the π-bonding within the complex, which can be observed through shifts in the absorption bands in UV-visible spectroscopy and changes in the redox potentials measured by cyclic voltammetry. researchgate.net The dissociation of an axial ligand, such as a chloride ion, is often coupled with the reduction of the Mn(III) center. nih.gov

Impact of Peripheral Substituents on Redox Potentials

Modification of the peripheral substituents at the meso- or β-positions of the porphyrin ring is a powerful strategy for fine-tuning the redox potentials of manganese porphyrins. nih.govmdpi.com Electron-withdrawing or electron-donating groups alter the electron density at the central manganese ion, thereby shifting the redox potentials. mdpi.com

Introducing electron-withdrawing substituents, such as halogens or nitro groups, makes the porphyrin ring more electron-deficient. nih.gov This electronic pull increases the electrophilicity of the manganese center, making it easier to reduce and thus shifting the Mn(III)/Mn(II) redox potential to more positive values. acs.org Conversely, electron-donating groups would have the opposite effect. This principle is widely exploited in the rational design of manganese porphyrin catalysts with tailored reactivity. nih.gov For example, the substitution of p-tert-butyl groups with p-methoxy groups on the peripheral phenyl rings of a corrolazine, a porphyrinoid, resulted in a negative shift of the MnV/IV redox couple, indicating an increase in electron density at the metal center. nih.govscispace.com

Electrochemical Characterization and Behavior

The electrochemical properties of manganese(III) porphyrins are fundamental to understanding their electronic structure and reactivity. Techniques such as cyclic voltammetry provide detailed insights into the redox processes involving the central manganese ion and the porphyrin macrocycle. These processes are significantly influenced by the surrounding environment, including the solvent, the presence of axial ligands, and the interface at which the reactions occur.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of manganese porphyrins. The resulting voltammograms reveal the potentials at which the manganese center undergoes oxidation or reduction.

A primary and well-documented feature in the cyclic voltammetry of manganese(III) porphyrins is the reversible one-electron reduction of the Mn(III) center to Mn(II). rsc.orgresearchgate.net The formal potential (E½) for this Mn(III)/Mn(II) couple is influenced by the nature of the meso-substituents on the porphyrin ring. rsc.org For instance, studies on water-soluble manganese porphyrins have shown that while the porphyrin ligand affects the magnitude of the reduction potential, the electrode behavior remains largely consistent. rsc.org The intrinsic electrochemical rate constant (k⁰) for the reduction of several water-soluble Mn(III) porphyrins was determined to be approximately (1.2 ± 0.4) × 10⁻³ cm s⁻¹, showing little dependence on pH. rsc.org

The oxidation of Mn(III) to Mn(IV) is also commonly observed. researchgate.net For a series of water-soluble meso-substituted Mn(III) porphyrins in an aqueous buffer at pH 7.4, the oxidation of Mn(III) to Mn(IV) occurs at potentials between +0.8 V and +0.9 V. researchgate.net Unlike the Mn(III)/Mn(II) couple, the characteristics of the Mn(IV)/Mn(III) couple, including its potential and reversibility, are markedly dependent on pH, a phenomenon linked to the acid-base equilibria of axially coordinated water molecules. rsc.org As the pH decreases, the oxidation becomes more difficult and less reversible. rsc.org

Further redox processes can involve the porphyrin macrocycle itself, leading to the formation of π-radical anions or dianions upon reduction. researchgate.netresearchgate.net For example, in the case of Mn(III)TMPyP, a two-electron reduction of the porphyrin ligand is observed at around -0.77 V. researchgate.net

The table below summarizes the electrochemical data obtained from cyclic voltammetry for various manganese(III) porphyrins.

| Compound | Redox Process | E (V) vs. Ag/AgCl | Medium/Conditions | Citation |

| Mn(III)TCPP | Mn(III) → Mn(II) | -0.165 | 0.1 M PBS, pH 7.4 | researchgate.net |

| Mn(III) → Mn(IV) | +0.898 | 0.1 M PBS, pH 7.4 | researchgate.net | |

| Mn(III)TSPP | Mn(III) → Mn(II) | -0.176 | 0.1 M PBS, pH 7.4 | researchgate.net |

| Mn(III) → Mn(IV) | +0.889 | 0.1 M PBS, pH 7.4 | researchgate.net | |

| Mn(III)TMPyP | Mn(III) → Mn(II) | -0.155 | 0.1 M PBS, pH 7.4 | researchgate.net |

| Mn(III) → Mn(IV) | +0.830 | 0.1 M PBS, pH 7.4 | researchgate.net | |

| Porphyrin Ligand Reduction | -0.770 | 0.1 M PBS, pH 7.4 | researchgate.net | |

| (T(p-Cl)PP)Mn(OClO₃) | Mn(III) → Mn(II) | -0.63 | THF vs. Fc/Fc⁺ | tandfonline.com |

| (T(p-Cl)PP)Mn(OClO₃) | Mn(III) → Mn(II) | -0.65 | CH₂Cl₂ vs. Fc/Fc⁺ | tandfonline.com |

Note: Potentials can vary based on the reference electrode and solvent system used.

Redox Behavior at Solid-Liquid Interfaces

The redox chemistry of manganese(III) porphyrins can be significantly altered when they are adsorbed at a solid-liquid interface. Studies using scanning tunneling microscopy (STM) in a liquid environment have demonstrated that a conductive surface, such as highly oriented pyrolytic graphite (B72142) (HOPG) or a gold surface (Au(111)), can facilitate the reduction of Mn(III) to Mn(II). beilstein-journals.orgnih.gov

When a solution of Mn(III)Cl porphyrins in 1-phenyloctane is placed on a conductive surface, large and constant electrical currents, in addition to the set tunneling current, are observed. beilstein-journals.orgnih.gov These additional currents are attributed to redox reactions occurring at the two electrodes (the surface and the STM tip). beilstein-journals.org The Mn(III) center of the porphyrin is reduced to Mn(II) at one electrode, while the dissociated chloride ion is oxidized at the other. beilstein-journals.org This phenomenon occurs regardless of the specific conductive surface or the material of the STM tip (e.g., PtIr, Au, or W). beilstein-journals.orgnih.gov The formation of the resulting Mn(II) porphyrin products in the liquid phase has been confirmed by UV-vis spectroscopy. beilstein-journals.orgnih.gov This surface-induced reduction is noteworthy as it can occur in the absence of a chemical co-reducing agent, which is typically required to initiate the catalytic cycle for oxidation reactions using molecular oxygen. beilstein-journals.org

Role of Redox-Active Axial Ligands

The axial ligand coordinated to the manganese center plays a crucial role in the redox behavior of the porphyrin, particularly at solid-liquid interfaces. beilstein-journals.orgnih.gov The nature of this ligand can determine whether the surface-induced redox reactions proceed.

Research has shown that for significant redox-related currents to be generated in an STM setup, the axial ligand must be redox-active. beilstein-journals.orgnih.gov A prime example is the chloride ligand (Cl⁻) in manganese(III) chloride porphyrins. In the proposed redox mechanism at the solid-liquid interface, the reduction of Mn(III) to Mn(II) is accompanied by the dissociation of the chloride ligand. beilstein-journals.org This chloride ion then migrates to the counter-electrode where it is oxidized to chlorine, completing the redox loop and generating a sustained current. beilstein-journals.org

Spectroscopic and Structural Elucidation of Manganese Iii Porphyrins

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis spectra of manganese(III) porphyrins are distinct from those of free-base porphyrins and other metalloporphyrins, characterized by a significant red shift of the Soret band and the appearance of additional absorption bands. ingentaconnect.comresearchgate.net This unique spectral signature is a hallmark of the "hyper" type spectra observed for metalloporphyrins with accessible d-orbitals. nih.govmdpi.com

Soret and Q-Band Characteristics

The electronic absorption spectrum of a typical metalloporphyrin is dominated by an intense band in the near-UV region, known as the Soret band (or B band), and weaker bands in the visible region, called Q-bands. gatech.edu In manganese(III) porphyrins, the Soret band is notably red-shifted compared to their free-base counterparts. For instance, the Soret band of manganese(III) tetraphenylporphyrin (B126558) chloride (Mn(TPP)Cl) in solution is observed around 468 nm. researchgate.net Similarly, other substituted manganese(III) porphyrins exhibit this bathochromic shift, with Soret bands appearing in the range of 460-480 nm. nih.govmdpi.comchinesechemsoc.org

The Q-bands in manganese(III) porphyrins are also altered. While free-base porphyrins typically show four Q-bands, upon metallation with manganese(III), the number of these bands often reduces to two, indicating a higher symmetry in the resulting complex. researchgate.netmdpi.comacs.org For example, Mn(TPP)Cl displays two weak Q-bands at approximately 571 nm and 609 nm. researchgate.net The specific positions of these bands can be influenced by the peripheral substituents on the porphyrin ring.

| Compound | Soret Band (nm) | Q-Bands (nm) | Solvent/Conditions |

| Mn(TPP)Cl | ~468 | 571, 609 | Acetone solution |

| Mn-1 | 461 | 558, 678 | HEPES buffer (pH 7.4) |

| CAT-3 & CAT-4 | ~460 | 500-650 region | Methanol (B129727) |

| [Mn(TPP)Cl] | 478 | - | Chloroform (B151607) |

| Mn-porphyrin (2a) | - | Bands III & IV present | THF |

This table presents a selection of UV-Vis absorption data for various Manganese(III) porphyrin complexes, illustrating the characteristic Soret and Q-band positions.

Ligand-to-Metal Charge Transfer (LMCT) and Ligand-to-Ligand (L-L) Excitations

The distinctive electronic spectra of manganese(III) porphyrins are a result of the mixing of ligand-to-metal charge transfer (LMCT) and ligand-to-ligand (π-π) transitions. ingentaconnect.comresearchgate.net The Soret band, in particular, is not a pure π-π transition but involves a significant contribution from LMCT excitations, specifically from the porphyrin a1u and a2u orbitals to the partially filled dπ orbitals (dxz, dyz) of the Mn(III) center. researchgate.netmdpi.com This mixing is a key feature of the "hyper" type spectra. nih.gov

In addition to the Soret and Q-bands, manganese(III) porphyrins exhibit extra absorption bands, often labeled as bands V, Va, and VI, which are not typically seen in other metalloporphyrins. nih.gov These bands are primarily assigned to LMCT transitions. For instance, band VI is attributed to an electronic transition from the porphyrin a2u orbital to the manganese dz2 orbital, while band Va is also largely due to an a2u → dπ (dxz, dyz) LMCT excitation. researchgate.net The presence and intensity of these charge transfer bands are strongly influenced by the nature of the axial ligands and the peripheral substituents on the porphyrin macrocycle. nih.govacs.orgnih.gov

pH and Solvent Effects on Spectra

The electronic absorption spectra of manganese(III) porphyrins are sensitive to the surrounding environment, including pH and the nature of the solvent. Changes in pH can lead to significant shifts in the absorption bands. For instance, under strongly acidic conditions, this compound complexes in a THF-water system show a notable blue shift of the Soret band (band V) and Q-bands (III and IV). nih.gov

The solvent also plays a crucial role in the spectral properties. The position of the Soret band can shift depending on the solvent's coordinating ability. chinesechemsoc.orgpnas.org In non-coordinating solvents like chloroform, the axial ligand has a more pronounced effect on the spectrum. chinesechemsoc.org For example, the Soret band of [Mn(TPP)Cl] is observed at 478 nm in chloroform but shifts in other solvents. chinesechemsoc.org The use of a coordinating solvent like pyridine (B92270) can lead to the formation of a six-coordinate species, resulting in altered spectra where the influence of the original axial halide is diminished. pnas.org The dissociation of the axial chloride from the Mn(III) center in solvents like methanol and water is indicated by a blue shift in the Soret band compared to its position in less polar solvents like acetonitrile (B52724) and chloroform. chinesechemsoc.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Resonance Raman (RR) spectroscopy, provide valuable information about the bonding, structure, and vibrational modes of manganese(III) porphyrins.

Infrared (IR) Spectroscopy

The IR spectra of manganese(III) porphyrins display characteristic vibrational bands of the porphyrin macrocycle. For manganese(III) tetraphenylporphyrin (Mn(TPP)) derivatives, typical bands include C-H stretching frequencies in the range of 3060-2860 cm⁻¹, and C=C and C=N stretching frequencies around 1728 cm⁻¹ and 1654 cm⁻¹, respectively. iucr.org A strong band near 1010 cm⁻¹ is attributed to the bending vibration of the C-C-H moieties of the porphyrin core. iucr.org The insertion of manganese into the porphyrin core is confirmed by the appearance of a medium-intensity band between 437-492 cm⁻¹, which is assigned to the Mn-N stretching vibration (ν(Mn-N)). researchgate.net The specific frequencies of these vibrations can be influenced by the nature of the axial ligand and the peripheral substituents.

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Context |

| ν(N-H) | ~3317 | Free-base porphyrin (H₂TPP) |

| ν(C-H) | 2895-3084 | H₂TPP moiety |

| ν(C=N), ν(C=C) | 1420-1500, 1590 | H₂TPP moiety |

| δ(C-C-H) | ~963 | Porphyrin core |

| ν(Mn-N) | 437-492 | Mn(III) porphyrins |

| ν(C=C), ν(C=N) | 1728, 1654 | Mn(III) TPP derivative |

| δ(C-C-H) | ~1010 | Mn(III) TPP derivative |

This table summarizes key IR vibrational frequencies for Manganese(III) porphyrins and their free-base precursors.

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy is a powerful technique for probing the vibrational modes of metalloporphyrins that are coupled to their electronic transitions. gatech.eduias.ac.in By tuning the laser excitation wavelength to coincide with an electronic absorption band (e.g., Soret or Q-band), specific vibrational modes can be selectively enhanced. ias.ac.innih.gov

For manganese(III) porphyrins, RR spectra provide insights into the structure, spin state, and coordination of the central metal ion. nih.govresearchgate.net The spectra are sensitive to the nature of the axial ligand, with certain Raman features being diagnostic of the manganese coordination number. nih.gov For instance, unique RR spectra are obtained for manganese(III) tetraphenylporphyrin halides in non-coordinating solvents, with a feature that is sensitive to the halide. This feature disappears in a coordinating solvent like pyridine, indicating a change in the coordination environment. nih.gov

Excitation profiles, which plot the intensity of a Raman band as a function of excitation wavelength, can reveal information about vibronic coupling between different electronic states. aip.orgaip.org In manganese(III) etioporphyrin I, excitation profiles have been used to investigate the coupling between different electronic bands and the vibronic activity of totally symmetric modes. aip.org RR spectroscopy has also been instrumental in studying the redox state of manganese porphyrins within biological systems, confirming the reduction of Mn(III)P to Mn(II)P in cellular environments. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the molecular structure of manganese(III) porphyrins in solution. Due to the paramagnetic nature of the Mn(III) center (a d4 high-spin system), the NMR spectra exhibit significant peak broadening and chemical shifts, which, while challenging to interpret, provide valuable information about the molecule's electronic and structural properties.

Fluorine-19 (¹⁹F) NMR is employed when fluorinated substituents are present on the porphyrin ring. A study on a fluorinated manganese porphyrin, Mn-TPP-p-CF₃, demonstrated the utility of ¹⁹F NMR in probing the redox state of the manganese center. policycommons.net The paramagnetic effect of the Mn(III) ion influences the ¹⁹F relaxation times, providing a responsive signal for detecting changes in the metal's oxidation state. policycommons.netuc.pt DFT calculations have shown that an optimal distance between the manganese center and the fluorine atoms allows for effective paramagnetic effects on ¹⁹F relaxation. policycommons.net The synthesis and characterization of various fluorinated Mn(III)-porphyrin triads have also been reported, with ¹⁹F NMR being a key technique for their structural confirmation. rsc.org

Oxygen-17 (¹⁷O) NMR spectroscopy is a crucial technique for determining the rate of water exchange on the manganese(III) center in aqueous solutions. nih.govduke.edu This is particularly relevant for understanding the mechanism of action of Mn(III) porphyrins as potential therapeutic and diagnostic agents. The rate constants for water exchange are determined by analyzing the temperature dependence of ¹⁷O NMR relaxation rates. nih.govduke.edu

Studies on various water-soluble Mn(III) porphyrins have revealed that the water exchange process is fast, with rate constants (kex) typically in the range of 10⁶ to 10⁷ s⁻¹. nih.govnih.gov For example, the water exchange rates for Mn(III)TE-2-PyP⁵⁺, Mn(III)TnHex-2-PyP⁵⁺, and Mn(III)TSPP³⁻ at 298 K were determined to be 4.12 x 10⁶ s⁻¹, 5.73 x 10⁶ s⁻¹, and 2.74 x 10⁷ s⁻¹, respectively. nih.govduke.edu The activation parameters derived from these studies provide mechanistic insights. For cationic complexes, an interchange-dissociative (Id) mechanism is often proposed, while for anionic complexes like Mn(III)TSPP³⁻, a limiting dissociative (D) mechanism is suggested. nih.govduke.edu The high lability of the axially bound water is attributed to the cis-effect of the porphyrin ligand and the Jahn-Teller distortion of the d⁴ high-spin Mn(III) electronic configuration. polimi.it

| Compound | Water Exchange Rate (kex) at 298 K (s⁻¹) | Proposed Mechanism |

| Mn(III)TE-2-PyP⁵⁺ | 4.12 x 10⁶ | Interchange-dissociative (Id) |

| Mn(III)TnHex-2-PyP⁵⁺ | 5.73 x 10⁶ | Interchange-dissociative (Id) |

| Mn(III)TSPP³⁻ | 2.74 x 10⁷ | Limiting dissociative (D) |

Electron Paramagnetic Resonance (EPR) Spectroscopy

High-spin manganese(III) (d⁴, S=2) complexes are often considered "EPR-silent" at conventional X-band frequencies because the zero-field splitting (ZFS) is typically larger than the microwave quantum. acs.orgacs.org However, high-frequency, high-field EPR (HF-EPR) spectroscopy has emerged as a powerful technique to probe these systems. acs.orgacs.org HF-EPR allows for the direct determination of the ZFS parameters, D (axial) and E (rhombic), which describe the splitting of the spin states in the absence of an external magnetic field.

For classical manganese(III) porphyrins like Mn(TPP)Cl, HF-EPR studies have determined the ZFS parameters with high accuracy. acs.orgacs.org For instance, in one study, the D value for Mn(TPP)Cl was found to be approximately -2.30 cm⁻¹. acs.org Interestingly, even with different macrocycles that impose varied coordination geometries, such as in Mn(ODMAPz)Cl, the ZFS parameters can be surprisingly similar. acs.org The analysis of multi-frequency EPR spectra allows for the construction of field-frequency diagrams, from which the ZFS and g-values can be extracted by fitting the data to a spin Hamiltonian for an S=2 system. acs.orgacs.orgnih.gov In some specific coordination environments, even conventional X-band EPR can observe transitions within the non-Kramers doublet. researchgate.net

A notable study on a Mn(III) N-confused porphyrin complex revealed a significant alteration of the electronic properties, leading to unusually large magnitudes of both axial and rhombic ZFS parameters (D = -3.084 cm⁻¹, E = -0.608 cm⁻¹), highlighting the sensitivity of EPR to the ligand field. nationalmaglab.org

X-ray Structural Analysis

Single-crystal X-ray diffraction has been successfully used to determine the three-dimensional structures of numerous this compound derivatives. rsc.orgtandfonline.comrsc.org These analyses confirm the coordination number and geometry of the manganese center, which is typically five- or six-coordinate. For example, the crystal structure of Mn(TBrPP)(DMF) revealed a five-coordinate manganese center. tandfonline.com In a series of diaqua-substituted Mn(III) porphyrins, single-crystal X-ray diffraction confirmed an octahedral MnN₄O₂ geometry with two water molecules as axial ligands. rsc.org The analysis of Mn(TPPL)Cl, a manganese(III) complex of tetraphenylporpholactone, also showed a five-coordinate Mn(III) center with an axial chloride ligand. rsc.org

X-ray structures reveal that the porphyrin macrocycle in Mn(III) complexes is not perfectly planar and can adopt various non-planar conformations, such as saddled, ruffled, or domed distortions. rsc.orgiucr.org For instance, a one-dimensional manganese(III)-porphyrin coordination polymer showed a saddle-like distortion of the porphyrin macrocycle. iucr.org The manganese porpholactone ring in Mn(TPPL)Cl exhibits a slight saddle shape. rsc.org

The coordination geometry around the manganese ion is typically square pyramidal for five-coordinate complexes or distorted octahedral for six-coordinate complexes. rsc.orgrsc.org The manganese ion is often displaced from the mean plane of the four porphyrin nitrogen atoms (the N₄ plane). In Mn(TPPL)Cl, the metal center is pulled 0.257 Å away from the plane of the four interior nitrogens. rsc.org The axial ligands play a crucial role in determining the final coordination geometry. For example, in Cl-MnTPP adsorbed on a silver surface, the axial chloride ligand is oriented away from the surface, with the porphyrin macrocycle lying parallel to the substrate. researchgate.net The nature of these axial interactions can be influenced by intermolecular forces, such as π-arene-porphyrin interactions, which can demonstrably affect the metal coordination environment. acs.org

| Compound | Coordination Geometry | Porphyrin Conformation | Mn displacement from N₄ plane (Å) |

| Diaqua Mn(III) porphyrins | Octahedral (MnN₄O₂) | - | - |

| Mn(TBrPP)(DMF) | Five-coordinate | - | - |

| Mn(TPPL)Cl | Square pyramidal | Slight saddle | 0.257 |

| 1D Mn(III)-porphyrin polymer | - | Saddle-like | - |

Other Characterization Techniques

Beyond the primary spectroscopic methods, a suite of other analytical techniques provides complementary information crucial for a comprehensive understanding of manganese(III) porphyrins. These methods probe the surface morphology, elemental composition, and exact mass of these complexes, offering a multi-faceted view of their structural and electronic properties.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for investigating the supramolecular organization and surface topography of manganese(III) porphyrins. This technique provides nanoscale resolution imaging of surfaces, revealing how individual porphyrin molecules aggregate and form larger structures.

Research has shown that the morphology of this compound aggregates is highly dependent on the specific porphyrin structure and the conditions of deposition. For instance, AFM studies of Mn(III)Cl-COOH-TPOPP deposited from a THF solution revealed a relatively uneven distribution of haystack-type particles. nih.gov These aggregates were found to have average dimensions ranging from 143 to 229 nm and average heights between 12.9 and 17.2 nm. nih.gov The surface architecture of this particular porphyrin was observed to change after treatment with triiodide anions. nih.gov

In another example, Mn(III)-5,10,15,20-tetratolyl-porphyrin chloride (MnTTPCl) forms multilayered structures of uniform, triangular plate-shaped aggregates with an average size of 380 nm. chalcogen.ro Upon interaction with triphenylphosphine (B44618) oxide, the morphology of these aggregates changes significantly, becoming smaller (232-247 nm) and organizing into homogeneously oriented parallel rows. chalcogen.ro

The study of hybrid nanomaterials, where manganese(III) porphyrins are impregnated onto a silica (B1680970) matrix, has also benefited from AFM analysis. These investigations have revealed that the dimensions of the resulting particles are directly correlated with the structure of the porphyrin ligand itself, a behavior that had not been previously reported. nih.gov Furthermore, AFM imaging of a different porphyrin base, 3,4-diMeOPP, showed large, unevenly distributed haystack-type formations with average dimensions of 550 nm, organized in H- and J-type aggregates with heights ranging from 6 to 12 nm. mdpi.com

Table 1: AFM Morphological Data of Manganese(III) Porphyrins and Related Compounds

| Compound | Deposition/Treatment | Aggregate Morphology | Average Dimensions (nm) | Average Height (nm) |

|---|---|---|---|---|

| Mn(III)Cl-COOH-TPOPP | Deposited from THF | Haystack-type particles | 143–229 | 12.9–17.2 |

| MnTTPCl | Bare | Multilayer triangular plates | 380 | - |

| MnTTPCl | After interaction with triphenylphosphine oxide | Smaller, parallel-row oriented aggregates | 232–247 | - |

| 3,4-diMeOPP (Porphyrin Base) | Deposited from THF | Haystack-type formations (H- and J-aggregates) | 550 | 6-12 |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is an essential surface-sensitive technique used to determine the elemental composition and chemical oxidation states of atoms within the top few nanometers of a material's surface. For manganese(III) porphyrins, XPS is particularly valuable for confirming the presence and oxidation state of the central manganese ion.

In the analysis of a manganese porphyrin-based metal-organic framework (Mn-MOF), XPS spectra confirmed the presence of manganese. thno.org The high-resolution spectrum for the Mn 2p region could be deconvoluted into three components, corresponding to Mn²⁺ (638.5 eV), Mn³⁺ (639.7 eV), and Mn⁴⁺ (641.5 eV), confirming the primary +3 oxidation state while also indicating the presence of other manganese species. thno.org

Similarly, studies on films composed of Mn(III)T4 porphyrin and manganese thiophosphate (MnPS₃) utilized XPS to investigate the electronic structure. cnr.it The analysis of the Mn 2p core-level spectrum in MnT4 films provided direct evidence of the manganese ion's chemical state. cnr.it When manganese(III) porphyrins are immobilized on a support material like silica, XPS is used to verify the successful anchoring of the complex. mdpi.com For example, the immobilization of a this compound catalyst on silica was confirmed by the appearance of nitrogen and chlorine signals in the XPS spectrum, along with an increase in the atomic percentage of carbon. mdpi.com

Table 2: XPS Binding Energy Data for Manganese in Porphyrin-Based Materials

| Material | Mn Species | Mn 2p₃/₂ Binding Energy (eV) |

|---|---|---|

| Mn-MOF | Mn²⁺ | 638.5 |

| Mn-MOF | Mn³⁺ | 639.7 |

| Mn-MOF | Mn⁴⁺ | 641.5 |

Mass Spectrometry (ESI-MS) and Elemental Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) and elemental analysis are fundamental techniques for the structural confirmation and purity assessment of newly synthesized manganese(III) porphyrins. ESI-MS provides precise mass-to-charge ratio information, allowing for the unambiguous identification of the molecular ion and its fragments, while elemental analysis verifies the empirical formula of the compound.

Numerous studies report the use of ESI-MS to characterize a wide array of this compound complexes. rsc.orgresearchgate.netresearchgate.net For instance, the structures of novel manganese(III) porphyrins bearing 3,5-dichloropyridyl units were confirmed by ESI-MS, which showed the expected molecular ion peaks. mdpi.com Specifically, the mass spectra for porphyrins Porph-3 and Porph-4 displayed the anticipated [M + H]⁺ ions at m/z = 894.9 Da and m/z = 891.9 Da, respectively. mdpi.com ESI-MS has proven to be an excellent method for the identification and characterization of isomeric tetrakis(N-alkylpyridyl)porphyrins and their manganese(III) complexes, where the multiply charged parent ion is observed for both the metal-free ligands and the manganese complexes. researchgate.net

Elemental analysis provides complementary data, offering quantitative confirmation of the elemental composition (C, H, N, etc.) of the synthesized porphyrins. For example, a series of ortho isomers of meso-tetrakis(N-alkylpyridyl)porphyrins and their Mn(III) complexes were synthesized and characterized by elemental analysis, alongside UV/Vis spectroscopy and ESI-MS. rsc.org This combination of techniques ensures that the synthesized compound has the correct molecular structure and composition. nih.gov

Table 3: ESI-MS Data for Select Porphyrins

| Compound | Ion | Observed m/z (Da) |

|---|---|---|

| Porph-3 | [M + H]⁺ | 894.9 |

| Porph-4 | [M + H]⁺ | 891.9 |

Catalytic Applications and Mechanistic Investigations

Oxidation Reactions

Manganese(III) porphyrins are renowned for their ability to catalyze a broad spectrum of oxidation reactions, proving effective in processes ranging from the epoxidation of alkenes to the degradation of persistent environmental pollutants. The core of their catalytic cycle often involves the formation of a high-valent manganese-oxo species, typically a Mn(V)=O or Mn(IV)=O complex, which serves as the primary oxidizing agent. doi.orgnih.gov

Manganese(III) porphyrins are highly effective catalysts for the epoxidation of alkenes, a fundamental transformation in organic synthesis for producing valuable epoxide intermediates. researchgate.net These catalysts can activate a variety of oxygen sources, including molecular oxygen, hydrogen peroxide, and iodosylbenzene, to form a high-valent manganese-oxo intermediate that transfers an oxygen atom to the double bond of the alkene. researchgate.net The mechanism is believed to proceed via the formation of this active oxidant, which then reacts with the olefin to yield the corresponding epoxide. nih.govacs.org The efficiency and selectivity of the epoxidation can be influenced by the structure of the porphyrin ligand, the nature of the axial ligand, and the reaction conditions. acs.org For instance, manganese(III)-based catalysts are generally considered superior for producing epoxides from olefinic substrates. researchgate.net Heterogenizing the catalyst, for example by immobilizing it on a support like a metal-organic framework (MOF) or magnetite nanoparticles, can enhance its stability and allow for easy recovery and reuse without significant loss of activity. researchgate.netrsc.org

Catalyst System

Substrate

Oxidant

Key Finding

MOF-525-Mn

Molecular Oxygen

The catalyst showed minimal deactivation and maintained high activity over multiple cycles. researchgate.net

Fe₃O₄/tart/Mn(TCPP)Cl

Various terminal, cyclic, and aromatic olefins

Molecular Oxygen

Demonstrated high conversion, selectivity, and enantioselectivity, and could be reused four times. rsc.org

Manganese(III) tetraphenylporphyrin (B126558)

Olefins

Kinetic studies provided insights into the second-order rate constants for oxygen transfer and epoxidation. nih.gov

The oxidation of hydrocarbons, particularly the hydroxylation of unactivated C-H bonds in alkanes, is a challenging yet crucial transformation. Manganese(III) porphyrins have demonstrated significant capabilities in this area, mimicking the function of cytochrome P-450. illinois.edu These catalysts can activate oxidants like iodosylbenzene or molecular oxygen to generate a potent high-valent manganese-oxo species (Mn(V)=O) that is capable of abstracting a hydrogen atom from an alkane. doi.orgnih.gov This step forms a substrate radical and a Mn(IV)-OH intermediate, which then recombine to yield the hydroxylated product. nih.gov

The steric and electronic properties of the porphyrin ligand play a critical role in the regioselectivity of the hydroxylation. illinois.edu For instance, sterically hindered manganese porphyrins can direct oxidation to the least hindered methyl groups of alkanes. illinois.edu Research has also shown that immobilizing these catalysts on supports like graphene oxide can lead to superior performance compared to their homogeneous counterparts, achieving high turnover numbers in the aerobic oxidation of both alkenes and alkanes under mild conditions. The use of ionic liquids as a reaction medium has also been shown to be effective for the oxidation of alkanes at room temperature. doi.org

Catalyst

Substrate

Oxidant

Product(s)

Key Finding

Mn(THPP)OAc@GO

Styrene

Molecular Oxygen

Epoxy and carboxylic acid

Achieved a turnover number of over 31,767, showing high longevity.

Electron-deficient Mn(III) porphyrin

Cyclohexane

Iodosylbenzene diacetate

Alcohol and ketone

Efficient oxidation in an ionic liquid at room temperature. doi.org

MnTTPPP(OAc)

Alkanes

Iodosobenzene

Alcohols

Showed good regioselectivity for hydroxylation at the least hindered methyl group. illinois.edu

Mn(III)[tetrakis-(4-N-methylpyridiniumyl)porphyrin] on montmorillonite (B579905)

Pentane, Adamantane

PhIO

Alcohols

Exhibited shape selectivity favoring the smaller linear alkane. epa.gov

Manganese(III) porphyrins are also effective catalysts for the selective oxidation of aromatic alcohols and aldehydes, which are important transformations in organic synthesis. These reactions often utilize mild oxidants and reaction conditions. The catalytic cycle is believed to involve the formation of a high-valent oxo-manganese species which then acts as the active oxidant. The selectivity of these reactions can be tuned by modifying the structure of the porphyrin ligand and the reaction parameters, allowing for the preferential conversion of alcohols to aldehydes or carboxylic acids.

Directing the functionalization of typically inert C-H bonds is a significant goal in modern chemistry, and manganese(III) porphyrins have proven to be powerful catalysts for these transformations. beilstein-journals.org They can catalyze a variety of C-H functionalization reactions, including chlorination, fluorination, and isocyanation, by employing a heteroatom-rebound mechanism. acs.org

The general mechanism involves the initial formation of a reactive Mn(V)=O species, which abstracts a hydrogen atom from the substrate to create a free alkyl radical and a Mn(IV)-OH complex. nih.gov In the subsequent step, this radical reacts with a manganese(IV) species bearing the functional group to be installed (e.g., Mn(IV)-OCl for chlorination, Mn(IV)-F for fluorination), yielding the functionalized product and regenerating the active catalyst. nih.govnih.gov

In C-H chlorination , manganese porphyrins can utilize sodium hypochlorite as the chlorine source to convert unactivated alkanes into alkyl chlorides with high selectivity over oxygenation products. nih.govresearchgate.net The regioselectivity can be controlled by using sterically hindered catalysts. nih.gov For example, chlorination of trans-decalin with a hindered catalyst showed 95% selectivity for methylene-chlorinated products. nih.gov

For C-H fluorination , manganese porphyrin complexes catalyze the reaction using fluoride (B91410) ions and a stoichiometric oxidant like iodosylbenzene. nih.gov This method allows for the selective fluorination of otherwise inaccessible sites in complex molecules like steroids in yields of 50-60%. nih.gov The key intermediate is believed to be a manganese(IV) fluoride species. nih.gov Quantum chemical modeling suggests that the activation barrier for this reaction can be significantly higher for nitrogen-rich, drug-like molecules compared to simple hydrocarbons. researchgate.net

C-H isocyanation is another transformation catalyzed by manganese porphyrins. researchgate.netrsc.org Density functional theory (DFT) calculations suggest a mechanism involving the formation of a diradical intermediate complex between a hydroxomanganese porphyrin and a substrate-derived radical. rsc.org The chemoselectivity is determined by the competition between different axial ligands rebounding to the radical, with the NCO-rebound pathway being more favorable than the OH-rebound pathway. researchgate.netrsc.org

Reaction

Catalyst

Substrate

Reagents

Yield/Selectivity

C-H Chlorination

Mn(TPP)Cl

Unactivated alkanes

Sodium hypochlorite

Alkyl chlorides are major products with only trace oxygenation. nih.gov

C-H Chlorination

Mn(TMP)Cl (hindered)

trans-decalin

Sodium hypochlorite

95% selectivity for methylene-chlorinated products. nih.gov

C-H Fluorination

Manganese porphyrin complex

Simple alkanes, terpenoids, steroids

Fluoride ion, iodosylbenzene

50-60% yield at inaccessible sites. nih.gov

C-H Fluorination

Mn(TMP)F

Sclareolide

Iodosylbenzene, fluoride source

C2 fluorination favored, 42% yield for one product. nih.gov

C-H Isocyanation

Manganese porphyrin

Aliphatic C-H bonds

Isocyanate source

Alkyl isocyanate is the major product over oxygenated byproducts. rsc.org

Manganese(III) porphyrins have shown significant promise as catalysts for the degradation of organic dyes and other environmental pollutants in wastewater. mdpi.com These catalysts, often in combination with an oxidant like hydrogen peroxide (H₂O₂), can effectively decolorize and break down complex dye molecules, such as azo dyes. mdpi.comnih.gov The catalytic system [Mn(TPP)Cl]/H₂O₂ has been shown to completely degrade the azo dye calmagite (B1663819) under mild conditions (pH 6, 20 °C). mdpi.comnih.gov The high efficiency is demonstrated by a low activation energy for the degradation process. mdpi.com

The mechanism is believed to involve high-valent oxomanganese(IV) and oxomanganese(V) intermediates that act as powerful oxidizing agents. nih.gov Water-soluble manganese porphyrins have been found to be particularly efficient in degrading various azo dyes in aqueous solutions. researchgate.net Immobilizing the manganese porphyrin catalyst on a solid support, such as chloropropyl silica (B1680970) gel, allows for its reuse and enhances its practical applicability for water treatment. acs.org

Catalyst

Pollutant

Oxidant

Key Finding

[Mn(TPP)Cl]

Calmagite (azo dye)

H₂O₂

Complete degradation at pH 6 and 20 °C. mdpi.comnih.gov

[MnIII(tmpyp)]

Various azo dyes

H₂O₂

Remarkably high degradation efficiency in aqueous solution. researchgate.net

Sil-Cl@MnP

Methylene blue, Reactive red 120

PhI(OAc)₂, H₂O₂

Immobilized catalyst allowed for recycling studies with low leaching. acs.org

Manganese(III) porphyrins have been investigated for their potential to catalyze the depolymerization of complex macromolecules like those found in coal. This application is of interest for converting low-value, complex carbon sources into smaller, more valuable chemical feedstocks. The catalytic action involves the oxidative cleavage of bonds within the polymer structure. The mechanism is thought to proceed through the generation of high-valent manganese-oxo species that can attack and break down the complex polymeric matrix. This area of research highlights the potential of manganese porphyrins to address challenges in biorefinery and the conversion of recalcitrant biomass.

Reduction Reactions

Oxygen Reduction Reaction (ORR)

Manganese(III) porphyrins are effective electrocatalysts for the oxygen reduction reaction (ORR), a critical process in energy conversion technologies. The catalytic cycle is initiated by the reduction of the Mn(III) center to Mn(II). In the presence of Brønsted acids (HA), the Mn(II) species catalyzes the reduction of O₂ to H₂O. osti.govacs.orgosti.gov

The mechanism involves the initial binding of O₂ to the reduced Mn(II) center, forming a Mn(III)-superoxide or Mn(IV)-peroxide intermediate. acs.org This step is followed by proton-coupled electron transfers. The rate of the reaction is typically first-order with respect to the concentrations of both the manganese porphyrin and oxygen. researchgate.netacs.org The dependence on the acid concentration, however, varies with the structure of the porphyrin. For simple platforms like Manganese(II) tetraphenylporphyrin (MnTPP), the reaction is second-order in acid, suggesting that two acid molecules are involved in stabilizing the oxygen adduct through hydrogen bonding. osti.govacs.org In contrast, for more complex "hangman" porphyrins, which have a built-in proton donor, the reaction order in external acid is reduced to one. researchgate.netacs.org This internal proton relay facilitates the process. researchgate.net

The stabilization of the oxygen adduct by hydrogen bonding can shift the rate-determining step to the cleavage of the O–O bond, providing a rare opportunity to directly observe this crucial activation event in the ORR catalytic cycle. researchgate.netacs.org Covalent immobilization of manganese porphyrins on electrode surfaces can further enhance ORR performance, with optimized catalyst density leading to a predominant 4-electron reduction pathway to water and higher catalytic currents compared to non-covalently attached counterparts. researchgate.net

| Porphyrin Type | Description | Observed Order in Brønsted Acid (HA) | Reasoning |

|---|---|---|---|

| Unadorned (e.g., MnTPP) | Simple, flat porphyrin macrocycle without appended functional groups. | Second Order | Two external acid molecules are required to stabilize the Mn-peroxy intermediate via hydrogen bonding. osti.govacs.org |

| Hangman Porphyrin | Features a pendant acid group poised over the metal center. | First Order | One proton is provided intramolecularly from the hangman group, requiring only one external acid molecule for the catalytic cycle. researchgate.netacs.org |

Catalytic Reaction Mechanisms

Formation and Role of High-Valent Manganese-Oxo Species (MnIV=O, MnV=O)

High-valent manganese-oxo species, specifically Mn(IV)=O and Mn(V)=O, are key intermediates in many oxidation reactions catalyzed by Manganese(III) porphyrins. nih.govewha.ac.krelsevierpure.com These highly reactive species are typically generated by the reaction of the Mn(III) porphyrin precursor with an oxygen atom donor, such as iodosylbenzene (PhIO), peroxy acids, or photochemically from chlorate (B79027) or bromate (B103136) salts. nih.govnih.govresearchgate.net

The stability and accessibility of these high-valent species are influenced by several factors. The electronic properties of the porphyrin ligand play a crucial role; electron-deficient porphyrins tend to stabilize the Mn(V)=O state. nih.govacs.org The presence of an axial ligand, such as a base, can also stabilize the Mn(V)=O species, whereas in the absence of a base, the Mn(IV)=O species may be preferentially formed. nih.govacs.org

Once formed, these manganese-oxo species act as potent oxidants capable of performing challenging chemical transformations. nih.gov They are the active intermediates in reactions such as olefin epoxidation and alkane hydroxylation. nih.gov The Mn(V)=O intermediate, for instance, is proposed to initiate C-H bond fluorination by abstracting a hydrogen atom from the substrate. In some catalytic systems, the initially formed Mn(IV)=O species may undergo disproportionation to generate the more reactive Mn(V)=O species, particularly when less reactive substrates are involved. nih.govresearchgate.net

Oxygen Atom Transfer (OAT) Mechanisms

Oxygen atom transfer (OAT) is a fundamental mechanism through which manganese-oxo porphyrins oxygenate substrates. nih.gov This process involves the net transfer of the oxygen atom from the Mn=O core to a substrate like a sulfide (B99878) or phosphine. nih.govnih.gov

Kinetic studies on the oxidation of aryl sulfides by photochemically generated Mn(IV)=O porphyrins suggest a direct OAT mechanism. nih.gov The reaction rates are influenced by the electronic nature of the porphyrin macrocycle, with more electron-withdrawing porphyrins leading to faster reactions. nih.govresearchgate.net Hammett analyses indicate that no significant positive charge develops on the substrate in the transition state, which is consistent with a direct OAT process. nih.gov

Electron Transfer Pathways

Electron transfer (ET) represents another key mechanistic pathway in the catalytic cycles of manganese porphyrins. nih.gov In some oxidation reactions, particularly with substrates that are easily oxidized, an initial single electron transfer (SET) from the substrate to the high-valent manganese-oxo species can occur. acs.org

Studies involving a naked, gas-phase Mn(V)-oxo porphyrin ion reacting with various substrates containing heteroatoms (N, S, P) showed that products arising from electron transfer were predominant. nih.gov Linear free-energy analyses of these reactions indicated that a significant positive charge develops on the heteroatom in the transition state, consistent with a mechanism initiated by ET. nih.gov

In the context of electrocatalysis, the Mn(III)/Mn(II) redox couple is central to the catalytic cycle. electrochemsci.orgiieta.org For instance, in the hydrogen evolution reaction, the process is initiated by the reduction of Mn(III) to Mn(II), which is then capable of reducing protons. electrochemsci.orgresearchgate.net Similarly, transmembrane electron transfer can be catalyzed by phospholipid-linked manganese porphyrins, where the Mn(III)/(II) redox cycle facilitates the transport of electrons across a lipid bilayer. acs.org Photo-induced electron transfer has also been demonstrated in hybrid complexes where manganese porphyrins are coupled with bacterial reaction centers, creating new pathways for light-driven redox chemistry. nih.gov

Role of Co-reductants and Axial Ligands in Catalytic Cycles

The efficiency and selectivity of catalytic cycles involving manganese porphyrins are profoundly influenced by the presence of co-reductants and the nature of axial ligands.

Axial ligands, which bind to the manganese center perpendicular to the porphyrin plane, can tune the electronic structure, stability, and reactivity of the catalyst and its intermediates. nih.gov The presence of a base as an axial ligand is often crucial for the formation and stabilization of Mn(V)=O species. nih.govacs.org In its absence, the one-electron reduced Mn(IV)=O species is often generated instead. nih.gov The competition between different axial ligands, such as hydroxide (B78521) and isocyanate, for binding to the metal center can determine the product selectivity between oxygenation and isocyanation in C-H functionalization reactions. rsc.org

Furthermore, Lewis acids can function as a type of co-catalyst or activator by binding to the oxo group of high-valent intermediates. acs.org This interaction can induce valence tautomerism, for example, converting a Mn(V)=O species into a more reactive Mn(IV)(O)(π-radical cation) species. acs.org This activation leads to dramatically enhanced rates for reactions like hydrogen-atom abstraction. acs.org The strength of the Lewis acid has been shown to influence the reactivity in OAT reactions. acs.org

In reductive catalytic cycles, such as the reduction of CO₂, co-reductants or proton sources are essential. These agents facilitate key steps in the catalytic cycle, such as the cleavage of the C-O bond, by providing the necessary protons and electrons. manchester.ac.uk The presence of proton donor or acceptor groups in the second coordination sphere, sometimes incorporated into the ligand itself, can also assist in these proton relay steps. manchester.ac.uk

| Additive/Ligand Type | Example | Role in Catalytic Cycle | Effect on Reactivity |

|---|---|---|---|

| Basic Axial Ligand | Pyridine (B92270), Imidazole | Stabilizes high-valent intermediates. | Promotes the formation and increases the stability of Mn(V)=O species. nih.govacs.org |

| Lewis Acid | B(C₆F₅)₃, Zn²⁺ | Binds to the oxo-group of Mn=O species. | Induces valence tautomerism (MnV=O → MnIV=O(π-cation radical)), significantly enhancing H-atom abstraction rates but inhibiting O-atom transfer. acs.orgacs.org |

| Proton Source (Co-reductant) | Brønsted Acids, Alcohols | Provides protons for reduction reactions (e.g., ORR, CO₂RR). | Essential for substrate conversion and completing the catalytic cycle; concentration can affect the reaction's rate-determining step. osti.govacs.org |

| Competing Axial Ligand | NCO⁻ vs. OH⁻ | Competes for the axial coordination site. | Directs product selectivity in C-H functionalization reactions towards either isocyanation or hydroxylation. rsc.org |

Radical Mechanisms (e.g., Acyl Peroxy Radical)

The catalytic oxidation reactions involving Manganese(III) porphyrins, particularly in the presence of molecular oxygen and an aldehyde co-reductant, are understood to proceed through a free-radical mechanism. academie-sciences.frmdpi.com A key reactive intermediate in this process is the acyl peroxy radical. academie-sciences.fr The generally accepted mechanism proposes that the reaction is initiated by the formation of an acyl radical through hydrogen atom abstraction from an aldehyde. mdpi.com This initial step can be facilitated by the manganese porphyrin catalyst. mdpi.com

The subsequent reaction between the acyl radical and molecular oxygen generates the highly active acyl peroxy radical. academie-sciences.frmdpi.com This radical species can then follow two primary pathways in the catalytic cycle. It can directly epoxidize an olefin, regenerating an acyl radical to continue the cycle. academie-sciences.fr Alternatively, the acyl peroxy radical can abstract a hydrogen atom from another aldehyde molecule, producing a peroxycarboxylic acid and another acyl radical. academie-sciences.frmdpi.com

This newly formed peroxycarboxylic acid can then react with the Manganese(III) porphyrin to generate a high-valent manganese-oxo species, such as Mn(IV)=O or Mn(V)=O. academie-sciences.frmdpi.com This high-valent species is a potent oxidizing agent that rapidly reacts with a substrate like an olefin to form the corresponding epoxide, returning the catalyst to its Mn(III) state. academie-sciences.frmdpi.com The involvement of radical species in these catalytic systems has been confirmed through radical trapping experiments, where the addition of a radical scavenger like butylated hydroxytoluene (BHT) inhibits the reaction. mdpi.com The reaction of styrenes with a system of chloro(meso-tetraphenylporphyrinato)-manganese(III), O₂, and NaBH₄ has also been found to proceed via the formation of a benzylic radical, which then reacts with oxygen to yield an alkyl peroxy radical. nih.gov

pH-Dependent Catalytic Activity

The catalytic efficiency of this compound systems can be significantly influenced by the pH of the reaction medium. The perturbation of pH can lead to changes in the shape, intensity, and position of bands in the electronic spectra of the manganese porphyrin, indicating alterations in the catalyst's electronic state and structure. nih.gov

Specific studies have demonstrated a clear pH optimum for catalytic activity. For instance, in the oxidative degradation of the azo dye calmagite using a this compound catalyst ([Mn(TPP)(Cl)]) and hydrogen peroxide, the reaction was most effective at a pH of 6. mdpi.com The degradation was complete under these conditions, highlighting the sensitivity of the catalytic system to the acidity of the environment. mdpi.com While detailed mechanistic studies on the specific role of pH are varied, it is understood that the protonation state of the catalyst or the reactants can affect reaction rates and pathways. For example, in reactions involving hydrogen peroxide, pH can influence the formation of active oxidizing species. mdpi.com The study of Mn3O4 nanoparticles, though a different system, also shows a strong pH dependence on catalytic redox properties, exhibiting oxidative activity only at a pH below 5 and free-radical scavenging at higher pH levels, which underscores the general importance of pH in manganese-based catalysis. epa.gov

Heterogeneous Catalysis

To overcome challenges associated with homogeneous catalysts, such as difficult recovery and reuse, Manganese(III) porphyrins have been immobilized on various solid supports to create robust heterogeneous catalysts. mdpi.comsisgeenco.com.br This approach not only facilitates catalyst separation but can also enhance stability and, in some cases, modify selectivity. sisgeenco.com.br

Manganese(III) Porphyrins Supported on Polymers and Nanocomposites (e.g., Graphene Oxide, Layered Double Hydroxides)

Polymers and nanocomposites have emerged as effective supports for heterogenizing this compound catalysts.

Polymers: The manganese(III) complex of 5,10,15,20-tetrakis(4-aminophenyl)porphyrin has been covalently attached to crosslinked chloromethylated polystyrene. This polymer-supported catalyst demonstrated its efficacy in the epoxidation of alkenes using sodium periodate (B1199274) as the oxidant. rsc.org